molecular formula C25H23NO5 B13474109 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid

Cat. No.: B13474109
M. Wt: 417.5 g/mol
InChI Key: IBJFQZBQRSRJQK-UHFFFAOYSA-N
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Description

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid typically involves the protection of amino acids with the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pH is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydroxyl compound.

    Substitution: Formation of a free amine.

Scientific Research Applications

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein interactions and functions.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the peptide .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butyl N-Fmoc-L-aspartate
  • N-Fmoc-L-aspartic Acid 4-tert-Butyl Ester
  • Fmoc-Asp (OtBu)-OH

Uniqueness

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid is unique due to its specific structure, which includes a benzoic acid moiety and a hydroxyl group. This structure provides distinct reactivity and stability compared to other Fmoc-protected amino acids .

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropyl]benzoic acid

InChI

InChI=1S/C25H23NO5/c27-14-18(13-16-9-11-17(12-10-16)24(28)29)26-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23,27H,13-15H2,(H,26,30)(H,28,29)

InChI Key

IBJFQZBQRSRJQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(=O)O)CO

Origin of Product

United States

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